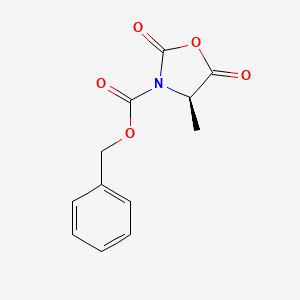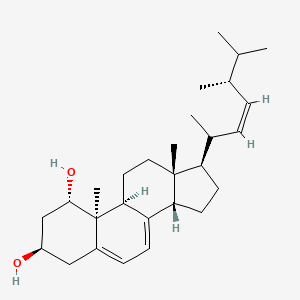![molecular formula C10H15N5O B15295468 N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide is a chemical compound with the molecular formula C10H15N5O It is known for its unique structure, which includes a hydroxyethyl group attached to a phenyl ring, and an imidodicarbonimidic diamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is then heated to a temperature of around 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidodicarbonimidic diamide moiety can be reduced to form simpler amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The imidodicarbonimidic diamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide can be compared with other similar compounds, such as:
N-Phenylimidodicarbonimidic Diamide: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
N-[4-(2-Hydroxyethyl)phenyl]urea: Contains a urea moiety instead of the imidodicarbonimidic diamide, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C10H15N5O |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-[4-(2-hydroxyethyl)phenyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-8-3-1-7(2-4-8)5-6-16/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
InChI-Schlüssel |
BVRWZCVAACRBRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCO)N=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



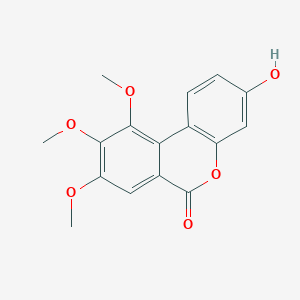
![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)

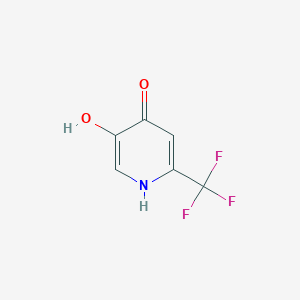
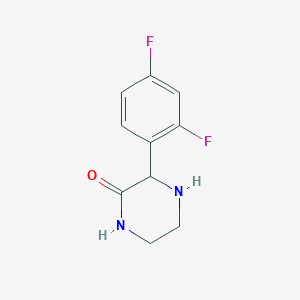
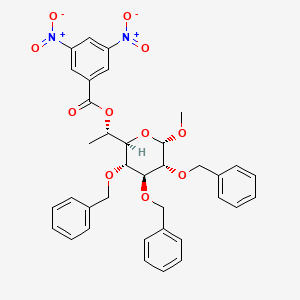

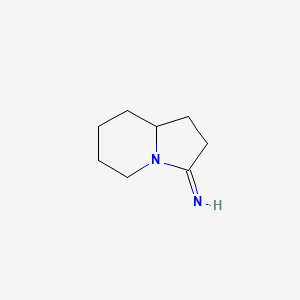
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
